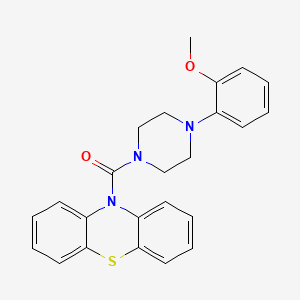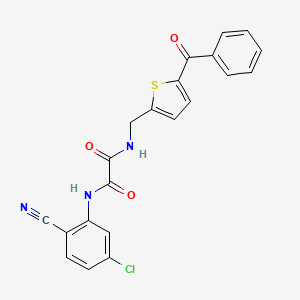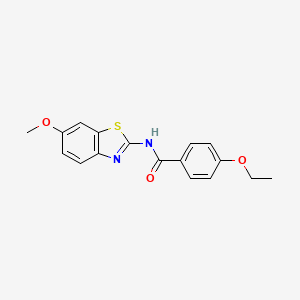
4-(2-甲氧基苯基)哌嗪基吩噻嗪-10-基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This particular compound is of interest due to its potential therapeutic applications and its unique chemical structure, which combines a phenothiazine core with a piperazine moiety and a methoxyphenyl group.
科学研究应用
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders due to its affinity for certain neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
Target of Action
The primary targets of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The binding affinity of similar compounds has been found in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s function, potentially influencing the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in various parts of the body, including blood vessels, the lower urinary tract, and the prostate . Therefore, the compound’s action could potentially influence these pathways and their downstream effects.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound could potentially influence the contraction of smooth muscles in various parts of the body . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core. One common method involves the cyclization of diphenylamine with sulfur to form phenothiazine. The phenothiazine is then functionalized at the 10-position with a ketone group through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
The next step involves the introduction of the piperazine moiety. This can be achieved through a nucleophilic substitution reaction where the phenothiazine ketone is reacted with 1-(2-methoxyphenyl)piperazine under basic conditions. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium hydride, potassium tert-butoxide, DMF or DMSO as solvent.
Major Products Formed
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Phenothiazine alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Trifluoperazine: A phenothiazine used to treat schizophrenia and anxiety.
Fluphenazine: Known for its long-acting antipsychotic effects.
Uniqueness
4-(2-Methoxyphenyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the methoxyphenyl group and the piperazine moiety may enhance its binding affinity and selectivity for certain neurotransmitter receptors, potentially leading to improved therapeutic outcomes.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-29-21-11-5-2-8-18(21)25-14-16-26(17-15-25)24(28)27-19-9-3-6-12-22(19)30-23-13-7-4-10-20(23)27/h2-13H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPNLQIAEXSAEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)
![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)
![N-(2,6-dimethylphenyl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2376142.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)
![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)
![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)

